

Application Notes and Protocols for T-PEG6amine in Live Cell Imaging

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Compound of Interest		
Compound Name:	TCO-PEG6-amine	
Cat. No.:	B11825348	Get Quote

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Introduction

TCO-PEG6-amine is a bifunctional molecule integral to advanced live cell imaging, leveraging the power of bioorthogonal chemistry. This molecule features a trans-cyclooctene (TCO) group, which participates in an exceptionally fast and specific inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine (Tz) partner.[1][2][3] The second functional group is a primary amine, allowing for its conjugation to biomolecules of interest. The inclusion of a six-unit polyethylene glycol (PEG6) spacer enhances the hydrophilicity and bioavailability of the molecule.

This two-step labeling strategy, often referred to as a "pre-targeting" approach, offers remarkable versatility and precision in visualizing cellular components in their native environment.[1][4][5][6] First, a biomolecule of interest (e.g., an antibody or protein) is conjugated with **TCO-PEG6-amine**. This TCO-tagged biomolecule is then introduced to live cells, where it binds to its specific target. Subsequently, a tetrazine-functionalized fluorescent probe is added, which rapidly "clicks" to the TCO tag, enabling fluorescent visualization of the target. This method is particularly advantageous for minimizing background fluorescence and reducing potential toxicity associated with prolonged exposure to fluorescent dyes.[7]

Key Advantages of the TCO-Tetrazine System:



- Exceptional Kinetics: The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, allowing for efficient labeling at low concentrations.[2][8]
- High Specificity: The reaction is highly selective and does not interfere with native biological processes.
- Biocompatibility: The reaction proceeds under physiological conditions without the need for toxic catalysts.[3]
- Fluorogenic Potential: Many tetrazine-dye conjugates exhibit fluorescence quenching that is alleviated upon reaction with TCO, leading to a significant increase in signal and a high signal-to-noise ratio.[7][9]

Applications in Live Cell Imaging:

- Cell Surface Receptor Labeling: Visualize the localization, trafficking, and dynamics of specific cell surface receptors by conjugating TCO-PEG6-amine to antibodies or ligands.[1]
- Imaging the Cytoskeleton: Label and track cytoskeletal components, such as actin filaments, in living cells.[4]
- Small Molecule Tracking: Monitor the intracellular journey and interactions of bioactive small molecules.[4]
- Super-Resolution Microscopy: The high specificity of the TCO-tetrazine ligation is ideal for preparing samples for advanced imaging techniques like dSTORM.[4][9]

Quantitative Data Summary

The following tables summarize typical experimental parameters and expected outcomes for live cell imaging experiments using the TCO-tetrazine system. It is crucial to empirically optimize these conditions for each specific experimental setup.

Table 1: Recommended Concentration Ranges for Labeling Reagents



Reagent	Typical Concentration Range	Notes
TCO-conjugated Protein/Antibody	10 - 100 nM	For pre-targeting applications. Concentration should be optimized based on target abundance.
Tetrazine-Fluorophore	0.1 - 10 μΜ	Lower concentrations are often sufficient due to the fast reaction kinetics. Titration is recommended to achieve optimal signal-to-noise.

Table 2: Representative Incubation Times

Step	Incubation Time	Temperature	Notes
Pre-targeting with TCO-conjugate	30 - 60 minutes	37°C	Allows for binding of the TCO-labeled molecule to the cellular target.
Labeling with Tetrazine-Fluorophore	10 - 30 minutes	37°C	The "click" reaction is typically very rapid.
Washing Steps	3 x 5 minutes	Room Temperature or 37°C	Essential for reducing background fluorescence.

Table 3: Expected Outcomes and Quality Control



Parameter	Method of Assessment	Expected Outcome
Cell Viability	MTT or MTS Assay	> 90% viability after labeling.
Signal-to-Noise Ratio (SNR)	Fluorescence Microscopy Image Analysis	> 5:1 for clear visualization. Optimization of concentrations and washing steps can improve SNR.
Degree of Labeling (DOL)	Mass Spectrometry (for TCO-conjugate)	Typically 2-8 TCO molecules per antibody.

Experimental Protocols

Protocol 1: Conjugation of TCO-PEG6-amine to a Protein of Interest

This protocol describes the conjugation of **TCO-PEG6-amine** to a protein containing accessible primary amines (e.g., lysine residues). This is achieved by first converting the amine group of **TCO-PEG6-amine** to a more reactive N-hydroxysuccinimide (NHS) ester.

Materials:

• TCO-PEG6-amine

- Disuccinimidyl suberate (DSS) or similar homobifunctional NHS ester crosslinker
- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

Preparation of TCO-PEG6-NHS ester:



- Dissolve TCO-PEG6-amine and a 10-fold molar excess of DSS in anhydrous DMSO.
- Incubate for 1-2 hours at room temperature. The resulting TCO-PEG6-NHS ester solution can be used directly in the next step.
- Protein Preparation:
 - Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the freshly prepared TCO-PEG6-NHS ester solution to the protein solution.
 - Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
- Quenching (Optional):
 - To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
- Purification:
 - Remove the excess, unreacted TCO-PEG6-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
- Characterization:
 - Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS)
 by comparing the mass of the labeled and unlabeled protein.

Protocol 2: Two-Step Live Cell Imaging using a Pretargeting Strategy

This protocol outlines the labeling and imaging of a specific cellular target using a TCO-conjugated protein and a tetrazine-fluorophore.

Materials:



- TCO-conjugated protein (from Protocol 1)
- Live cells cultured on glass-bottom dishes
- Tetrazine-functionalized fluorescent dye (e.g., Tetrazine-Cy5)
- Anhydrous DMSO
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Fluorescence microscope with appropriate filter sets

Procedure:

- · Cell Preparation:
 - Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
- Pre-targeting:
 - Dilute the TCO-conjugated protein in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 50 nM).
 - Replace the culture medium with the TCO-conjugate solution and incubate for 30-60 minutes at 37°C in a CO2 incubator.
- Washing:
 - Gently wash the cells three times with pre-warmed live-cell imaging medium to remove unbound TCO-conjugated protein.
- Tetrazine Ligation and Imaging:
 - Prepare the tetrazine-fluorophore staining solution by diluting a DMSO stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 1 μM).
 - Add the staining solution to the cells.



- Immediately begin imaging the cells using a fluorescence microscope. The fluorescent signal should develop rapidly.
- Time-lapse imaging can be performed to monitor dynamic processes.

Controls:

- Unlabeled Cells + Tetrazine-Fluorophore: To assess non-specific binding of the tetrazine probe.
- TCO-conjugated Protein-labeled Cells (no tetrazine): To determine any background fluorescence from the TCO-modification.
- Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of the labeling procedure.

Materials:

- · Cells cultured in a 96-well plate
- TCO-conjugated protein and tetrazine-fluorophore
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plate reader

Procedure:

- Cell Treatment:
 - Seed cells in a 96-well plate and allow them to adhere overnight.



- Perform the two-step labeling procedure as described in Protocol 2 on a subset of wells.
 Include untreated control wells.
- MTT Incubation:
 - After the labeling and final washing steps, add 10 μL of MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C.
- Solubilization:
 - Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement:
 - Record the absorbance at 570 nm using a 96-well plate reader.
 - Calculate cell viability as a percentage of the untreated control.

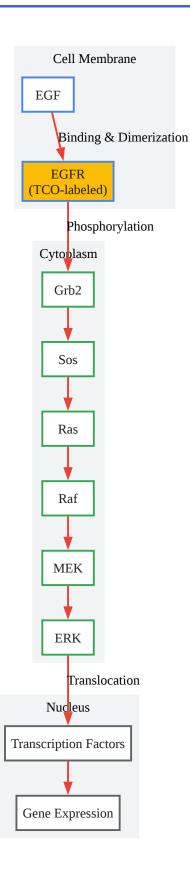
Mandatory Visualizations



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Caption: Experimental workflow for live cell imaging using a TCO-tetrazine pre-targeting strategy.





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Caption: Visualization of EGFR signaling pathway using TCO-labeled EGFR for live cell imaging.

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